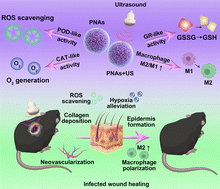Infected wound repair with an ultrasound-enhanced nanozyme hydrogel scaffold†
Materials Horizons Pub Date: 2023-09-02 DOI: 10.1039/D3MH01054F
Abstract
Chronic diabetic wounds persistently face the threat of evolving into diabetic foot ulcers owing to severe hypoxia, high levels of reactive oxygen species (ROS), and a complex inflammatory microenvironment. To concurrently surmount these obstacles, we developed an all-round therapeutic strategy based on nanozymes that simultaneously scavenge ROS, generate O2 and regulate the immune system. First, we designed a dynamic covalent bond hybrid of a metal–organic coordination polymer as a synthesis template, obtaining high-density platinum nanoparticle assemblies (PNAs). This compact assembly of platinum nanoparticles not only effectively simulates antioxidant enzymes (CAT, POD) but also, under ultrasound (US), enhances electron polarization through the surface plasmon resonance effect, endowing it with the ability to induce GSH generation by effectively replicating the enzyme function of glutathione reductase (GR). PNAs, by mimicking the activity of CAT and POD, effectively catalyze hydrogen peroxide, alleviate hypoxia, and effectively generate GSH under ultrasound, further enhancing ROS scavenging. Notably, PNAs can regulate macrophage responses in the inflammatory microenvironment, circumventing the use of any additives. It was confirmed that PNAs can enhance cell proliferation and migration, promote neoangiogenesis IN VITRO, and accelerate the healing of infected diabetic wounds IN VIVO. We believe that an all-round therapeutic method based on PNA nanozymes could be a promising strategy for sustained diabetic wound healing.


Recommended Literature
- [1] XXIX.—Isomeric terpenes and their derivatives.—Part II.—On cymene from various sources
- [2] The photometric determination of phosphorus in low-alloy steels
- [3] Microfluidic array surface ion-imprinted monolithic capillary microextraction chip on-line hyphenated with ICP-MS for the high throughput analysis of gadolinium in human body fluids†
- [4] Anodization strategy to fabricate nanoporous gold for high-sensitivity detection of p-nitrophenol
- [5] A synergistic vertical graphene skeleton and S–C shell to construct high-performance TiNb2O7-based core/shell arrays†
- [6] Fragmentation of KrN+ clusters after electron impact ionization. Short-time dynamics simulations and approximate multi-scale treatment†
- [7] Sequestration of ruthenium residues via efficient fluorous-enyne termination†
- [8] Front cover
- [9] Aqueous synthesis of composition-tuned defects in CuInSe2 nanocrystals for enhanced visible-light photocatalytic H2 evolution†
- [10] New aspects of infrared spectrometry

Journal Name:Materials Horizons
Research Products
-
CAS no.: 128221-48-7
-
CAS no.: 129212-21-1
-
CAS no.: 13194-69-9
-
CAS no.: 14651-42-4









